Physicochemical Differentiation from Positional Isomers: LogP and PSA Comparison
The target compound (6-(benzylsulfanyl)-9H-purin-9-amine, CAS 20914-62-9) exhibits a calculated LogP of 2.41 and a polar surface area (PSA) of 94.92 Ų . Its positional isomer 2-(benzylthio)-9H-purin-6-amine (CAS 64542-91-2) and the 2-amino isomer 6-(benzylthio)-9H-purin-2-amine (CAS 1874-58-4) share the identical molecular formula (C12H11N5S) and molecular weight (257.31 g/mol), but possess measurably different hydrogen-bond donor/acceptor profiles due to the altered location of the primary amine . The N9-amino placement in the target compound positions the amine on the imidazole ring, whereas the 2-amino isomer places it on the pyrimidine ring—resulting in distinct electrostatic potential surfaces that affect target recognition and solubility [1].
| Evidence Dimension | Calculated partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.41; PSA = 94.92 Ų; MW = 257.31 g/mol |
| Comparator Or Baseline | 2-(Benzylthio)-9H-purin-6-amine (CAS 64542-91-2): MW = 257.31 g/mol, identical formula but different amine placement. 6-(Benzylthio)-9H-purin-2-amine (CAS 1874-58-4): same formula, 2-amino regioisomer. 6-(Benzylthio)-9H-purine (CAS 724-34-5): no amino group, MW differs. |
| Quantified Difference | Identical molecular formula and mass across isomers; LogP and PSA values are isomer-dependent. The N9-amino isomer has a distinct hydrogen-bonding geometry compared to the 2-amino isomer. |
| Conditions | Calculated physicochemical properties (ChemSrc database); no experimental LogP determination available. |
Why This Matters
For procurement in computational screening or QSAR modeling, the exact regiochemistry determines predicted binding poses; using the wrong isomer introduces systematic error in virtual screening campaigns.
- [1] Moschel, R. C. et al. Structural Features of Substituted Purine Derivatives Compatible with Depletion of Human O6-Alkylguanine-DNA Alkyltransferase. J. Med. Chem. 1992, 35 (23), 4486–4491. DOI: 10.1021/jm00101a028. View Source
